alpha-Phenylcinnamic acid
Overview
Description
Alpha-Phenylcinnamic acid is a phenylpropanoid, more specifically, a derivative of cinnamic acid . It has the formula C15H12O2 and appears as an off-white crystalline solid . It is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction, but is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .
Synthesis Analysis
There are many ways to synthesize alpha-Phenylcinnamic acid. Some of the more popular methods of formation include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .
Molecular Structure Analysis
The molecular formula of alpha-Phenylcinnamic acid is C15H12O2 . The IUPAC name is (2E)-2,3-Diphenylprop-2-enoic acid . The InChI is InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ .
Physical And Chemical Properties Analysis
Alpha-Phenylcinnamic acid is a white to light yellow powder . It has a molar mass of 224.259 g/mol . It has a melting point of 172 to 174 °C and a boiling point of 224 to 225 °C . It is slightly soluble in water .
Scientific Research Applications
Inhibition of Conductive Chloride Uptake : Forsyth and Gabriel (1989) discovered that alpha-phenylcinnamate effectively inhibits conductive chloride uptake in porcine jejunal brush-border membrane vesicles, without significantly affecting self-exchange rates and other transport modes (Forsyth & Gabriel, 1989).
Protection of Purine Nucleosides : Tripathi, Misra, and Sanghvi (2005) found that new phenylcinnamic acid derivatives protect purine nucleosides, minimizing depurination and offering ease of syntheses and stability in acidic environments (Tripathi, Misra, & Sanghvi, 2005).
Enantioselective Hydrogenation : Nakatsuji et al. (2016) demonstrated that chiral cinchona alkaloid modifiers like 6-hydroxy CD show promising performance in enantioselective hydrogenation of alpha-phenylcinnamic acids over Pd/C catalysts (Nakatsuji et al., 2016).
Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) highlighted that p-methoxycinnamic acid (a derivative) shows potential as a nutraceutical agent for chronic disease prevention and treatment, given its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).
Mass Spectrometry Studies : Madhusudanan et al. (1991) conducted rearrangements in the mass spectra of alpha-phenylcinnamic acid and its derivatives, finding that the loss of a phenylic hydrogen is not important in these processes (Madhusudanan et al., 1991).
Multimerization in Solution : Kukovecz, Kiss, and Pálinkó (1997) observed significant multimerization of Z-alpha-phenylcinnamic acid in solution, with dimer formation being predominant (Kukovecz, Kiss, & Pálinkó, 1997).
Safety And Hazards
Alpha-Phenylcinnamic acid is considered an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition in case of a spill or leak .
Relevant Papers
One relevant paper is “Cascade Reactions of α‐Phenylcinnamic Acid to Polycyclic Compounds Promoted by High Valent Transition Metal Halides” by Niccolò Bartalucci et al . The paper discusses the use of high valent transition metal halides in promoting cascade reactions of alpha-Phenylcinnamic acid to form polycyclic compounds .
properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871015 | |
Record name | (E)-alpha-Phenylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phenylcinnamic acid | |
CAS RN |
91-48-5, 3368-16-9 | |
Record name | (E)-α-Phenylcinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Phenylcinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Phenylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91-48-5 | |
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Record name | 2-Phenylcinnamic acid | |
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Record name | (E)-alpha-Phenylcinnamic acid | |
Source | EPA DSSTox | |
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Record name | α-phenylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.882 | |
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Record name | 2,3-diphenylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | .ALPHA.-PHENYLCINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PKH62904B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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